Xamoterol hemifumarate

Description

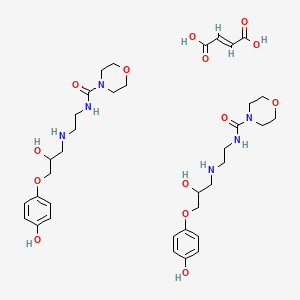

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVGROSOZBGOZ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501349036 | |

| Record name | Xamoterol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73210-73-8, 90730-93-1 | |

| Record name | Xamoterol fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xamoterol fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xamoterol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XAMOTEROL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Xamoterol Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis and purification of xamoterol (B1682282) hemifumarate, a selective β1-adrenoceptor partial agonist. The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the manufacturing process, potential impurities, and purification strategies for this cardiovascular drug.

Chemical Synthesis of Xamoterol

The synthesis of xamoterol involves a multi-step process, beginning with the preparation of key intermediates followed by their condensation and subsequent deprotection and salt formation. While specific process parameters can vary, a general and widely recognized synthetic route is outlined below.

Synthesis of Key Intermediates

A plausible synthetic route to xamoterol initiates from commercially available starting materials. One key intermediate is a protected form of N-(2-aminoethyl)morpholine-4-carboxamide. The synthesis of the second key intermediate, an epoxide derived from 4-hydroxyphenoxyacetic acid, is also a critical step.

Reaction Scheme and Logical Workflow

The overall synthetic strategy can be visualized as a convergent synthesis where two main fragments are prepared separately and then combined.

Caption: Convergent synthesis workflow for Xamoterol Hemifumarate.

Experimental Protocols

While detailed, proprietary industrial-scale protocols are not publicly available, the following represents a generalized laboratory-scale synthesis based on established chemical principles for similar compounds.

Step 1: Synthesis of 1-(4-hydroxyphenoxy)-2,3-epoxypropane (Intermediate Epoxide)

-

Reactants: 4-Hydroxyphenoxyacetic acid, Epichlorohydrin, and a suitable base (e.g., sodium hydroxide).

-

Solvent: A suitable polar aprotic solvent.

-

Procedure: 4-Hydroxyphenoxyacetic acid is reacted with an excess of epichlorohydrin in the presence of a base. The reaction mixture is typically heated to facilitate the reaction. Upon completion, the excess epichlorohydrin and solvent are removed under reduced pressure. The crude product is then purified.

Step 2: Synthesis of N-(2-aminoethyl)morpholine-4-carboxamide

-

This intermediate can be synthesized through various standard organic chemistry methods, often involving the reaction of morpholine (B109124) with a protected aminoethylating agent, followed by deprotection.

Step 3: Condensation to form Xamoterol Free Base

-

Reactants: 1-(4-hydroxyphenoxy)-2,3-epoxypropane and N-(2-aminoethyl)morpholine-4-carboxamide.

-

Solvent: An appropriate polar solvent such as isopropanol (B130326) or ethanol.

-

Procedure: The epoxide intermediate is reacted with the amino-morpholine derivative. The reaction is typically carried out at an elevated temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 4: Formation of Xamoterol Hemifumarate Salt

-

Reactants: Xamoterol free base and Fumaric acid.

-

Solvent: A suitable solvent system, often a mixture of an alcohol and water.

-

Procedure: The crude xamoterol free base is dissolved in the chosen solvent. A solution of fumaric acid (0.5 equivalents) in the same or a miscible solvent is then added. The mixture is stirred, and the xamoterol hemifumarate salt precipitates. The solid is collected by filtration, washed with a suitable solvent, and dried.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C16H25N3O5 (Xamoterol) |

| Molecular Weight | 339.39 g/mol (Xamoterol)[1] |

| Molecular Formula | C16H25N3O5 · 0.5C4H4O4 (Xamoterol Hemifumarate) |

| Molecular Weight | 397.43 g/mol (Xamoterol Hemifumarate)[2][3] |

| Purity (typical) | ≥97% (HPLC)[2] |

Purification of Xamoterol Hemifumarate

Purification is a critical step to ensure the final product meets the stringent purity requirements for active pharmaceutical ingredients (APIs). The primary method for purifying xamoterol hemifumarate is crystallization.

Crystallization Protocol

-

Solvent System: A mixture of organic solvents and water is typically used. The choice of solvent is crucial for obtaining a high yield of pure crystals.

-

Procedure: The crude xamoterol hemifumarate is dissolved in the solvent system at an elevated temperature to ensure complete dissolution. The solution is then slowly cooled to allow for the formation of well-defined crystals. The rate of cooling can influence the crystal size and purity. After cooling, the crystals are collected by filtration, washed with a cold solvent to remove any remaining impurities on the surface, and then dried under vacuum. Recrystallization may be performed to achieve higher purity.

Impurity Profile and Characterization

Impurities in the final product can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. The identification and control of these impurities are essential for the safety and efficacy of the drug.

Potential Process-Related Impurities:

-

Unreacted starting materials and intermediates: Residual amounts of 1-(4-hydroxyphenoxy)-2,3-epoxypropane or N-(2-aminoethyl)morpholine-4-carboxamide.

-

By-products: Products from side reactions, such as the dimerization of the epoxide intermediate or N-alkylation of the secondary amine in xamoterol.

Analytical Techniques for Impurity Detection:

-

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. A validated, stability-indicating HPLC method is crucial for quality control.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.

Signaling Pathway

Xamoterol acts as a partial agonist at β1-adrenergic receptors, which are G-protein coupled receptors. Its mechanism of action involves the modulation of the cyclic AMP (cAMP) signaling pathway.

Caption: Simplified signaling pathway of Xamoterol.

Conclusion

The synthesis and purification of xamoterol hemifumarate require a well-controlled multi-step process. Careful selection of starting materials, optimization of reaction conditions, and effective purification strategies are essential to produce a high-purity active pharmaceutical ingredient. The analytical methods described in this guide are critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for professionals involved in the research, development, and manufacturing of xamoterol hemifumarate.

References

Xamoterol Hemifumarate: A Comprehensive Physicochemical Profile for the Research Professional

An In-depth Technical Guide

For researchers and scientists engaged in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the essential physicochemical characteristics of Xamoterol hemifumarate, a selective β1-adrenoceptor partial agonist. The information herein is intended to support research efforts by providing key data and outlining relevant experimental methodologies.

Core Physicochemical Properties

Xamoterol hemifumarate is a crystalline solid.[1] Its fundamental properties, crucial for experimental design and interpretation, are summarized below.

| Property | Value | Source |

| Chemical Name | N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1) | [1] |

| Synonyms | ICI 118587, Corwin hemifumarate | [1][2] |

| Molecular Formula | C₁₆H₂₅N₃O₅ • 0.5C₄H₄O₄ | [1] |

| Molecular Weight | 397.4 g/mol | [1] |

| Melting Point | 168-170°C | [3] |

| Solubility | Water: ≥25.9 mg/mL (50 mM) DMSO: 100 mM | [1][4] |

| LogP (calculated) | -0.6 | [5] |

| pKa | Not explicitly found in search results. As a secondary amine, it is expected to be weakly basic. |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is essential for drug development. Below are generalized protocols for key experimental procedures.

Solubility Determination (Equilibrium Method)

The "shake-flask" method is a widely accepted approach for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturated concentration of Xamoterol hemifumarate in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: An excess amount of solid Xamoterol hemifumarate is added to a vial containing the solvent of interest (e.g., purified water, buffer of specific pH).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., orbital shaker, rotating wheel) for a sufficient period to reach equilibrium (typically 24-72 hours).[6][7]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Xamoterol hemifumarate in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

A generalized workflow for this process is depicted below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Xamoterol hemifumarate | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. XAMOTEROL HEMIFUMARATE CAS#: 81801-12-9 [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. Xamoterol | C16H25N3O5 | CID 155774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Core Mechanism of Action of Xamoterol Hemifumarate in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol (B1682282) hemifumarate is a cardioselective β1-adrenergic receptor partial agonist with significant intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile confers a dual action: at rest or in states of low sympathetic tone, it acts as a modest agonist, while during periods of high sympathetic activity, such as exercise, it functions as a competitive antagonist.[1] This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of xamoterol in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: β1-Adrenergic Receptor Partial Agonism

Xamoterol exerts its effects by binding to and selectively activating β1-adrenergic receptors, which are predominantly located on the surface of cardiac myocytes.[2] Unlike full agonists, such as norepinephrine, which elicit a maximal physiological response, xamoterol, as a partial agonist, produces a submaximal response even at saturating concentrations.[3] This intrinsic activity is approximately 43-50% of that of a full agonist.[1][4]

The binding of xamoterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[2] This interaction activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[2][3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]

The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][6] Activated PKA phosphorylates several key intracellular proteins that regulate cardiac myocyte function, leading to both positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects.[2][3][7]

Key PKA-mediated Phosphorylation Events:

-

Phospholamban (PLN): Phosphorylation of phospholamban relieves its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2] This enhances the reuptake of calcium into the sarcoplasmic reticulum, leading to faster myocardial relaxation.[2]

-

Troponin I (TnI): PKA-mediated phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to more rapid relaxation.[1][7]

-

L-type Calcium Channels: Phosphorylation of these channels increases their probability of opening, leading to a greater influx of calcium into the cell during depolarization. This increased availability of intracellular calcium enhances the force of myocardial contraction.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinity, intrinsic activity, and functional effects of xamoterol.

| Parameter | Value | Experimental System | Reference |

| Binding Affinity (Ki) | |||

| β1-Adrenergic Receptor | 118.3 nM | Radioligand binding assay with [125I]Pindolol | [8] |

| β1-Adrenergic Receptor | 18-fold higher affinity than for β2-adrenoceptors | Radioligand binding assay with --INVALID-LINK---bisoprolol in feline ventricular myocardium | [9] |

| β1-Adrenergic Receptor | 30-fold higher affinity than for β2-adrenoceptors | Antagonism of (-)-norepinephrine effects in human ventricular membranes | [9] |

| Functional Activity (EC50) | |||

| cAMP Generation | 80 nM | Neonatal rat cardiomyocyte cultures | [10] |

| Spontaneous Contraction | 4.67 nM | Isolated rat right atria | [10] |

| Heart Rate Increase | 3.2 µg/kg (in vivo) | Beagle dogs | [10] |

| Heart Rate Increase | 6 µg/kg (in vivo) | Rat model of spontaneous heart failure | [10] |

| Intrinsic Activity (α) | |||

| Relative to (-)-norepinephrine (Force) | 0.5 | Feline right ventricular papillary muscles | [9] |

| Relative to (-)-norepinephrine (Force) | 0.6 | Feline left atria | [9] |

| Relative to (-)-norepinephrine (Sinoatrial Rate) | 0.6 | Feline right atria | [9] |

| Relative to (-)-norepinephrine (Adenylyl Cyclase) | 0.1-0.2 | Feline ventricular membranes | [9] |

| Parameter | Baseline | Xamoterol (0.025 mg/kg IV) | Reference |

| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 | [11] |

| Systolic Blood Pressure (mm Hg) | 119 ± 3 | 138 ± 5 | [11] |

| Pre-ejection Period (msec) | 100 ± 4 | 76 ± 5 | [11] |

| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 | [11] |

| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 | [11] |

| Velocity of Circumferential Fibre Shortening (circ/s) | 1.15 ± 0.06 | 1.50 ± 0.06 | [11] |

Signaling Pathways and Experimental Workflows

Xamoterol-Mediated β1-Adrenergic Signaling Cascade

Caption: Xamoterol-mediated β1-adrenergic receptor signaling cascade in cardiac myocytes.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Workflow for Langendorff Isolated Heart Perfusion

Caption: Workflow for assessing the effects of xamoterol on isolated heart function.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of xamoterol's mechanism of action are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of xamoterol for β1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cardiac tissue (e.g., feline or human ventricle) is homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the β-adrenergic receptors.[9]

-

Incubation: The prepared membranes are incubated with a specific radioligand for the β1-adrenergic receptor (e.g., --INVALID-LINK---bisoprolol) and varying concentrations of unlabeled xamoterol.[9]

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of xamoterol that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Papillary Muscle Preparation for Contractility Studies

Objective: To assess the direct inotropic effects of xamoterol on cardiac muscle.

Methodology:

-

Tissue Preparation: Papillary muscles are dissected from the right ventricle of an animal model (e.g., feline) or from human myocardial tissue obtained during cardiac surgery.[9][12]

-

Mounting: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and gassed with a mixture of 95% O2 and 5% CO2. One end of the muscle is fixed, and the other is attached to a force transducer.

-

Stimulation: The muscle is electrically stimulated at a fixed frequency to elicit isometric contractions.

-

Drug Administration: After a stabilization period, cumulative concentrations of xamoterol are added to the organ bath.

-

Data Acquisition and Analysis: The developed force of contraction is recorded. The effects of xamoterol are quantified by measuring the change in isometric force.[12]

Adenylyl Cyclase Activity Assay

Objective: To measure the effect of xamoterol on the production of cAMP.

Methodology:

-

Membrane Preparation: Crude membrane preparations from cardiac tissue are obtained as described for the radioligand binding assay.[9]

-

Assay Reaction: The membranes are incubated in a reaction mixture containing ATP, Mg2+, a cAMP-regenerating system, and the test compound (xamoterol).

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: The adenylyl cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein. The intrinsic activity of xamoterol is determined by comparing its maximal stimulation of adenylyl cyclase to that of a full agonist like isoproterenol.[9]

Conclusion

Xamoterol hemifumarate's mechanism of action in cardiac myocytes is centered on its selective partial agonism at the β1-adrenergic receptor. This property allows for a nuanced modulation of cardiac function, providing modest inotropic and lusitropic support at rest while attenuating excessive sympathetic stimulation during exertion. The downstream signaling cascade, involving the Gs protein, adenylyl cyclase, cAMP, and PKA, ultimately leads to the phosphorylation of key regulatory proteins that govern calcium handling and myofilament sensitivity. A thorough understanding of this intricate mechanism, supported by quantitative data and detailed experimental validation, is crucial for the continued exploration of partial agonists in the context of cardiovascular drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]

- 4. Xamoterol - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 6. Subcellular Propagation of Cardiomyocyte β-Adrenergic Activation of Calcium Uptake Involves Internal β-Receptors and AKAP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of xamoterol in failing human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Development of Xamoterol (ICI 118,587): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Xamoterol (ICI 118,587), a selective β1-adrenoceptor partial agonist, emerged from a strategic research program at Imperial Chemical Industries (ICI) aimed at developing a novel therapeutic for mild to moderate heart failure.[1] The core concept was to create a molecule that could modulate the sympathetic nervous system's control over the heart. In heart failure, while initially a compensatory mechanism, prolonged sympathetic activation becomes detrimental.[1] Xamoterol was designed to provide modest cardiac stimulation at rest (low sympathetic tone) and act as a β-blocker during exercise (high sympathetic tone), thereby protecting the heart from excessive stimulation.[1][2] This dual action was intended to improve myocardial performance without the significant increases in heart rate and myocardial oxygen demand associated with full β-agonists.[1]

Mechanism of Action

Xamoterol functions as a partial agonist at the β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Unlike a full agonist, which elicits a maximal biological response, a partial agonist produces a submaximal response even at full receptor occupancy.[3] This allows for a more controlled modulation of heart function.[3] By binding to β1-adrenoceptors, Xamoterol competitively inhibits the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, mitigating over-stimulation of the heart during periods of high sympathetic activity.[3] The drug has approximately 50% intrinsic sympathomimetic activity (ISA) and no significant activity at β2-adrenoceptors.[2][4]

Signaling Pathway

The mechanism of action of Xamoterol involves the activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade:

-

Receptor Binding and G-protein Activation: Xamoterol binds to the β1-adrenoceptor, causing a conformational change that activates the associated heterotrimeric Gs protein.[3]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.[3]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]

-

Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[3]

-

Physiological Response: Phosphorylation of L-type calcium channels increases calcium influx, enhancing myocardial contractility. Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), promoting calcium reuptake into the sarcoplasmic reticulum and improving myocardial relaxation (diastolic function).[3]

References

Xamoterol Hemifumarate: A Technical Guide to a Selective β1-Adrenoceptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol hemifumarate is a selective β1-adrenoceptor partial agonist with a distinctive pharmacological profile.[1][2][3] It exhibits approximately 50% of the intrinsic sympathomimetic activity (ISA) of a full agonist, allowing it to function as a cardiac stimulant under conditions of low sympathetic tone (e.g., at rest) and as a β-blocker during high sympathetic activity (e.g., during exercise).[2][4][5] This dual action has positioned it as a subject of significant interest in the management of cardiovascular conditions, particularly mild to moderate heart failure.[6][7][8] This technical guide provides an in-depth examination of Xamoterol's mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a summary of its clinical implications.

Mechanism of Action

Xamoterol exerts its effects by binding selectively to β1-adrenoceptors, which are predominantly located in the heart.[1] Its classification as a "partial agonist" is central to its function. Unlike a full agonist (e.g., norepinephrine), which elicits a maximal response upon binding, Xamoterol produces a submaximal response.[3][4]

The β1-Adrenergic Signaling Cascade

Binding of an agonist to the β1-adrenoceptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs).[1] This initiates a signaling cascade:

-

Adenylyl Cyclase Activation : The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[1][3]

-

Protein Kinase A (PKA) Activation : The resulting increase in intracellular cAMP activates Protein Kinase A (PKA).[1][3]

-

Phosphorylation of Key Proteins : PKA phosphorylates several intracellular proteins that modulate cardiac function:

-

L-type Calcium Channels : Phosphorylation increases calcium influx, enhancing myocardial contractility (positive inotropic effect).[1][9]

-

Phospholamban : Phosphorylation removes its inhibitory effect on SERCA2a, accelerating calcium reuptake into the sarcoplasmic reticulum and promoting faster myocardial relaxation (lusitropic effect).[1]

-

Troponin I : Phosphorylation decreases myofilament sensitivity to calcium, also contributing to faster relaxation.[9]

-

As a partial agonist, Xamoterol triggers this same pathway but with lower efficacy than full agonists, resulting in a more moderate physiological response.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Xamoterol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Deep Dive into the Intrinsic Sympathomimetic Activity of Xamoterol Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xamoterol (B1682282) hemifumarate, a selective β1-adrenoceptor partial agonist, exhibits significant intrinsic sympathomimetic activity (ISA). This unique pharmacological profile allows it to modulate cardiac function by providing sympathomimetic support at rest and acting as a functional antagonist during periods of high sympathetic tone. This dual action has been extensively studied for its therapeutic potential, particularly in the context of heart failure. This technical guide provides a comprehensive overview of the quantitative pharmacology of xamoterol, details the experimental protocols used to characterize its ISA, and visualizes the underlying molecular and functional mechanisms.

Mechanism of Action: A Tale of Partial Agonism

Xamoterol's therapeutic effects are rooted in its partial agonism at the β1-adrenoceptors, which are predominantly located in the heart. Unlike full agonists that elicit a maximal response, or antagonists that block the receptor, xamoterol produces a submaximal response upon binding.[1][2][3] This intrinsic activity is approximately 50% of that of a full agonist.[2] Consequently, in states of low catecholamine levels, such as at rest, xamoterol provides a moderate increase in heart rate and contractility.[4][5] Conversely, during exercise or stress, when endogenous catecholamines are high, xamoterol competes for receptor binding, thereby attenuating an excessive sympathetic response.[5][6]

The molecular cascade initiated by xamoterol binding to the β1-adrenoceptor involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] This leads to the activation of protein kinase A (PKA), which phosphorylates key intracellular proteins to enhance myocardial contractility and relaxation.[1]

Quantitative Pharmacology of Xamoterol

The affinity and activity of xamoterol at β-adrenoceptors have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of Xamoterol

| Receptor Subtype | Ligand | Binding Affinity (Kd/pA2) | Experimental System |

| Human β1-Adrenergic Receptor | Xamoterol | 81.28 nM (pKd = 7.09) | Whole-cell [3H]-CGP 12177 displacement assay in CHO-K1 cells |

| Feline Ventricular β1-Adrenoceptor | Xamoterol | 18-fold higher affinity than for β2-adrenoceptors | Radioligand binding assay with --INVALID-LINK---bisoprolol |

| Human Ventricular β1-Adrenoceptor | Xamoterol | 30-fold higher affinity than for β2-adrenoceptors | Antagonism of (-)-norepinephrine effects |

| β1-Adrenoceptors | Xamoterol hemifumarate | pA2: 7.4 - 7.8 | Not specified |

| β2-Adrenoceptors | Xamoterol hemifumarate | pA2: 5.2 - 6.2 | Not specified |

Data sourced from multiple studies.[7][8]

Table 2: Intrinsic Activity of Xamoterol

| Tissue/System | Parameter | Intrinsic Activity (relative to (-)-norepinephrine) |

| Feline Right Ventricular Papillary Muscles | Force | 0.5 |

| Feline Left Atria | Force | 0.6 |

| Feline Right Atria | Sinoatrial Rate | 0.6 |

| Feline Ventricular Membranes | Adenylate Cyclase Activity | 0.1 - 0.2 |

Source: Lemoine et al., 1989.[8]

Table 3: Hemodynamic Effects of Xamoterol in Healthy Volunteers (At Rest)

| Parameter | Baseline (Placebo) | Xamoterol (0.025 mg/kg IV) |

| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 |

| Systolic Blood Pressure (mm Hg) | 119 ± 3 | 138 ± 5 |

| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 |

| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 |

| Velocity of Circumferential Fibre Shortening (circ/s) | 1.15 ± 0.06 | 1.50 ± 0.06 |

Source: van der Vring et al., 1987.[4]

Table 4: Clinical Efficacy of Xamoterol in Mild to Moderate Heart Failure

| Parameter | Placebo | Xamoterol (200 mg twice daily) |

| Improvement in Exercise Duration | +7% | +19% |

| Improvement in Exercise Capacity (vs. Placebo) | 18% | 37% |

| Improvement in Exercise Capacity (vs. Digoxin) | 17% | 33% (P < 0.05) |

Data from multicenter, double-blind, randomized, placebo-controlled studies.[9][10][11][12]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a typical whole-cell radioligand binding assay to determine the binding affinity of xamoterol for the human β1-adrenergic receptor.

Objective: To quantify the affinity of xamoterol for the human β1-adrenergic receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).

-

Competitor Ligand: Xamoterol hemifumarate.

-

Non-specific Binding Control: Propranolol (B1214883) (1–10 µM).

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or HBSS).

Methodology:

-

Cell Culture: Culture CHO-K1 cells expressing the human β1-adrenoceptor in appropriate media and conditions (e.g., DMEM/F12, 37°C, 5% CO2).

-

Assay Preparation: Seed cells into 96-well plates and grow to confluence. On the day of the experiment, wash the cells with assay buffer.

-

Competition Binding:

-

Add increasing concentrations of xamoterol to the wells.

-

Immediately add a fixed concentration of [3H]-CGP 12177 (e.g., 0.5 nM) to all wells.

-

For determining non-specific binding, add a saturating concentration of propranolol to a separate set of wells.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Washing: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Analyze the data using non-linear regression to determine the IC50 value of xamoterol. Convert the IC50 to a dissociation constant (Kd) using the Cheng-Prusoff equation.[7]

Clinical Trial Protocol for Assessing Efficacy in Heart Failure

This protocol outlines a typical multicenter, double-blind, randomized, parallel-group study to evaluate the clinical efficacy of xamoterol in patients with mild to moderate heart failure.

Objective: To determine the effect of xamoterol on exercise capacity and symptoms in patients with mild to moderate heart failure.

Patient Population:

-

Patients with a clinical diagnosis of mild to moderate heart failure (e.g., New York Heart Association [NYHA] class II-III).

-

Patients may be on stable doses of diuretics and/or digoxin.

Study Design:

-

Run-in Period: A single-blind placebo run-in period of 1-2 weeks to establish baseline measurements and ensure patient compliance.

-

Randomization: Randomly assign patients to receive either xamoterol (e.g., 200 mg twice daily) or a matching placebo.

-

Treatment Period: A double-blind treatment period of a specified duration (e.g., 3 months).

-

Assessments:

-

Primary Endpoint: Change in exercise duration as measured by a standardized progressive treadmill or bicycle ergometer exercise test.

-

Secondary Endpoints:

-

Changes in symptoms of heart failure (e.g., breathlessness, fatigue) assessed using visual analogue scales (VAS) or Likert scales.

-

Clinical signs of heart failure.

-

Quality of life assessments.

-

Adverse event monitoring.

-

-

-

Data Analysis: Compare the changes in primary and secondary endpoints between the xamoterol and placebo groups using appropriate statistical methods.[10][11][12]

Visualizing the Mechanisms

Signaling Pathway of Xamoterol

Caption: Signaling pathway of Xamoterol at the β1-adrenoceptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Conceptual Diagram: Partial Agonism of Xamoterol

References

- 1. What is the mechanism of Xamoterol Fumarate? [synapse.patsnap.com]

- 2. Xamoterol - Wikipedia [en.wikipedia.org]

- 3. What is Xamoterol Fumarate used for? [synapse.patsnap.com]

- 4. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacology of xamoterol: a basis for modulation of the autonomic control of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xamoterol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Dual Agonist-Antagonist Nature of Xamoterol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xamoterol (B1682282) is a selective β1-adrenoceptor partial agonist with significant intrinsic sympathomimetic activity (ISA). This unique pharmacological profile confers a dual agonist-antagonist action, dependent on the level of sympathetic tone. At rest, when sympathetic activity is low, xamoterol exhibits modest agonist effects, leading to a gentle increase in myocardial contractility and heart rate. Conversely, during periods of high sympathetic drive, such as exercise or stress, it acts as a competitive antagonist, attenuating the effects of endogenous catecholamines like norepinephrine. This document provides an in-depth technical overview of the molecular and physiological underpinnings of xamoterol's dual properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: β1-Adrenergic Receptor Partial Agonism

Xamoterol's therapeutic effects are mediated through its interaction with the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue. Unlike full agonists that elicit a maximal receptor response, or antagonists that block the receptor entirely, xamoterol, as a partial agonist, produces a submaximal response.[1] The degree of this response is quantified by its intrinsic sympathomimetic activity (ISA), which for xamoterol is approximately 43-50%.[1][2]

This partial agonism results in a modulatory effect on cardiac function:

-

Agonist Activity (Low Sympathetic Tone): In resting states, xamoterol provides a low level of β1-receptor stimulation, resulting in a modest increase in myocardial contractility and heart rate.[1]

-

Antagonist Activity (High Sympathetic Tone): During exercise or in states of heightened sympathetic activity, high concentrations of endogenous catecholamines compete with xamoterol for β1-receptor binding. Due to its lower intrinsic activity, xamoterol effectively acts as a competitive antagonist, shielding the heart from excessive stimulation.[1]

Quantitative Pharmacological Profile

The dual agonist-antagonist properties of xamoterol have been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacological and clinical data.

Table 1: In Vitro Receptor Binding and Functional Potency

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 118.3 nM | β1-Adrenergic Receptor | [3] |

| pA2 | 7.4 - 7.8 | β1-Adrenoceptors | [4] |

| pA2 | 5.2 - 6.2 | β2-Adrenoceptors | [4] |

| Intrinsic Activity (vs. Isoproterenol) | ~0.5 | β1-Adrenergic Receptor | [5] |

| EC50 (cAMP accumulation) | 50-200 nM | Cells expressing β1-AR | [5] |

Table 2: Hemodynamic Effects in Healthy Volunteers at Rest

| Parameter | Baseline (Mean ± SEM) | Post-Xamoterol (0.025 mg/kg IV) (Mean ± SEM) | Reference |

| Heart Rate (beats/min) | 61 ± 3 | 68 ± 3 | [6] |

| Systolic Blood Pressure (mmHg) | 119 ± 3 | 138 ± 5 | [6] |

| Stroke Volume (ml) | 88 ± 6 | 104 ± 10 | [6] |

| Cardiac Output (L/min) | 4.8 ± 0.4 | 6.6 ± 0.6 | [6] |

Table 3: Hemodynamic Effects in Patients with Mild to Moderate Heart Failure

| Parameter | Condition | Change with Xamoterol | Reference |

| Heart Rate | Rest | Decreased from 78 to 74 beats/min | [7] |

| Cardiac Index | Rest | Increased from 2.5 to 2.8 L/min/m² | [7] |

| Heart Rate Response | Exercise | Significantly attenuated | [8] |

| Stroke Volume | Exercise | Increased from 81 to 95 ml/beat | [8] |

| Exercise Duration | - | Increased by 19% (vs. 7% with placebo) | [9] |

Table 4: Clinical Trial Outcomes in Heart Failure

| Patient Population | Key Finding | Reference |

| Mild to Moderate Heart Failure (NYHA Class II-III) | Improved exercise capacity and symptoms. | [9][10] |

| Severe Heart Failure (NYHA Class III-IV) | Increased mortality (9.1% with xamoterol vs. 3.7% with placebo). | [11][12] |

Signaling Pathways and Visualizations

The binding of xamoterol to the β1-adrenergic receptor initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5]

Figure 1: Simplified β1-Adrenergic Receptor Signaling Pathway.

The dual agonist-antagonist effect can be conceptualized as a logical relationship dependent on sympathetic tone.

Figure 2: Logical Flow of Xamoterol's Dual Action.

Experimental Protocols

Characterizing the dual agonist-antagonist properties of xamoterol requires a combination of binding and functional assays.

Radioligand Binding Assay (for Affinity)

This protocol determines the binding affinity (Ki) of xamoterol for the β1-adrenergic receptor.

Figure 3: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and a range of concentrations of unlabeled xamoterol.

-

Separation: After incubation to allow binding to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of xamoterol. Determine the IC50 (the concentration of xamoterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[13]

cAMP Accumulation Assay (for Agonist Function)

This functional assay measures the ability of xamoterol to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Plate cells expressing the β1-adrenergic receptor (e.g., HEK293 or CHO cells) in a 96-well plate and incubate overnight.[3]

-

Compound Preparation: Prepare serial dilutions of xamoterol and a full agonist control (e.g., isoproterenol) in a suitable assay buffer.[3]

-

Cell Stimulation: Remove the culture medium and add an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. After a short pre-incubation, add the xamoterol serial dilutions or control compounds to the appropriate wells and incubate.[3][14]

-

cAMP Detection: Lyse the cells and quantify the amount of intracellular cAMP using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays).[14][15]

-

Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the compound concentration. Calculate the EC50 and Emax values for xamoterol. The intrinsic activity can be determined by comparing the Emax of xamoterol to that of the full agonist.[3][15]

In Vivo Model for Dual Activity (Demonstrative Protocol)

Anesthetized animal models can be used to demonstrate the dual agonist-antagonist effects of xamoterol on cardiovascular parameters.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., dog) and instrument for the measurement of heart rate, blood pressure, and cardiac output.

-

Baseline Measurement: Record baseline hemodynamic parameters.

-

Agonist Effect (Resting State): Administer an intravenous dose of xamoterol and record the changes in hemodynamic parameters to demonstrate its agonist effects at a low sympathetic tone. In dogs, xamoterol has been shown to increase LV dP/dt and aortic flow.[16]

-

Antagonist Effect (Simulated High Sympathetic Tone): After the effects of the initial xamoterol dose have stabilized, administer a bolus or infusion of a full β-agonist like isoproterenol (B85558).

-

Data Analysis: Compare the hemodynamic response to isoproterenol in the presence and absence of xamoterol. A significant attenuation of the isoproterenol-induced tachycardia and increase in contractility by xamoterol demonstrates its antagonist activity.[16]

Conclusion

Xamoterol's classification as a β1-selective partial agonist with significant intrinsic sympathomimetic activity provides a clear molecular basis for its dual agonist-antagonist properties. Its ability to provide modest cardiac support at rest while protecting the heart from excessive stimulation during exercise made it a promising therapeutic agent for mild to moderate heart failure. However, the adverse outcomes observed in patients with severe heart failure, where a higher sympathetic drive is prevalent and the antagonist effects may predominate to a detrimental degree, underscore the critical importance of understanding the physiological context in which such a drug is administered. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of compounds with nuanced, state-dependent mechanisms of action.

References

- 1. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xamoterol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The cardiovascular effects of xamoterol, a beta 1-adrenoceptor partial agonist, in healthy volunteers at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of xamoterol on resting and exercise haemodynamics in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The acute effects of intravenous xamoterol ('Corwin', I.C.I. 118, 587) on resting and exercise haemodynamics in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical efficacy of xamoterol, a beta 1-adrenoceptor partial agonist, in mild to moderate heart failure. U.K. Xamoterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xamoterol in severe heart failure. The Xamoterol in Severe Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xamoterol in Severe Heart Failure - American College of Cardiology [acc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Effects of the partial beta 1-adrenergic agonist, xamoterol, on hemodynamics and regional myocardial function during acute coronary occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Xamoterol Hemifumarate: A Technical Guide to its Beta-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Dated: December 21, 2025

This technical guide provides a comprehensive analysis of the binding affinity of xamoterol (B1682282) hemifumarate for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Xamoterol is recognized as a selective β1-adrenergic receptor partial agonist.[1][2][3][4] This characteristic imparts a unique pharmacological profile, enabling it to act as a cardiac stimulant at rest and as a functional antagonist during periods of high sympathetic activity, such as exercise.[5][6] This document details the quantitative binding affinity, the experimental methodologies employed for its determination, and the intracellular signaling pathways modulated by xamoterol.

Quantitative Binding Affinity of Xamoterol

The selectivity of xamoterol for the β1-adrenergic receptor over the β2-adrenergic receptor has been quantified through various radioligand binding and functional assays. The data consistently demonstrates a significantly higher affinity for the β1 subtype.

Table 1: Xamoterol Binding Affinity and Selectivity

| Receptor Subtype | Ligand | Binding Affinity / Potency | Selectivity (β1 vs. β2) | Experimental System | Reference |

| β1-adrenoceptor | Xamoterol hemifumarate | pA2: 7.4 - 7.8 | ~100-fold | Not specified | |

| β2-adrenoceptor | Xamoterol hemifumarate | pA2: 5.2 - 6.2 | Not specified | ||

| Feline Ventricular β1-adrenoceptor | Xamoterol | 18-fold higher affinity than for β2-adrenoceptors | 18-fold | Radioligand binding assay with --INVALID-LINK---bisoprolol | [5][7] |

| Human Ventricular β1-adrenoceptor | Xamoterol | 30-fold higher affinity than for β2-adrenoceptors | 30-fold | Antagonism of (-)-norepinephrine effects | [5][7] |

| Feline Ventricular β1-adrenoceptor (cyclase-coupled) | Xamoterol | 10-20-fold higher affinity than for cyclase-coupled β2-adrenoceptors | 10-20-fold | Adenylate cyclase activity assay | [7] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.

Experimental Protocols

The determination of xamoterol's binding affinity and functional selectivity relies on precise and reproducible experimental methodologies. The following sections describe the core protocols typically employed.

Radioligand Binding Assay

This assay is a standard method for quantifying the affinity of a ligand for a receptor.[6]

Objective: To determine the binding affinity (Ki) of a test compound like xamoterol for β1 and β2 adrenergic receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cells or tissues expressing human β1 or β2 adrenergic receptors.[6][8]

-

Radioligand: A high-affinity radiolabeled antagonist for the beta-adrenergic receptors, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.[6]

-

Competitor Ligand: Unlabeled xamoterol.[6]

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist like propranolol.[5][8]

-

Incubation Buffer: For example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[8]

-

Wash Buffer: Ice-cold binding buffer.[8]

-

Glass Fiber Filters: For separating bound from free radioligand.[6][8]

Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptors are homogenized, and the membrane fraction is isolated via centrifugation.[6][8]

-

Assay Setup: In a multi-well plate, the cell membranes are combined with a fixed concentration of the radioligand and varying concentrations of unlabeled xamoterol.[6]

-

Incubation: The mixture is incubated, for instance, at 25°C for 60 minutes, to allow the binding to reach equilibrium.[6]

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[6]

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[9]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Radioligand Binding Assay Workflow

Signaling Pathways

Xamoterol, upon binding to β1-adrenergic receptors, primarily initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G-protein.[10][11] In contrast, β2-adrenergic receptors can couple to both Gs and Gi proteins, leading to more complex downstream signaling.[12]

Beta-1 Adrenergic Receptor Signaling

The activation of β1-adrenergic receptors by an agonist like xamoterol leads to the activation of a Gs protein.[10] This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as increased cardiac contractility.[9][10]

References

- 1. Selective beta-1-adrenoceptor partial agonist treatment for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xamoterol - Wikipedia [en.wikipedia.org]

- 3. Xamoterol, a beta 1-adrenoceptor partial agonist: review of the clinical efficacy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xamoterol, a β1-adrenoceptor partial agonist: Review of the clinical efficacy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Xamoterol activates beta 1- but not beta 2-adrenoceptors in mammalian myocardium: comparison of its affinity for beta 1- and beta 2-adrenoceptors coupled to the adenylate cyclase in feline and human ventricle with positive inotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

Xamoterol Hemifumarate: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and laboratory protocols for Xamoterol hemifumarate. This information is intended to support researchers and drug development professionals in their work with this selective β1-adrenergic receptor partial agonist.

Core Chemical and Physical Data

Xamoterol hemifumarate is the hemifumarate salt of Xamoterol. The structure consists of two molecules of Xamoterol for every one molecule of fumaric acid.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₅N₃O₅ • 0.5C₄H₄O₄ | [1][2] |

| Molecular Weight | 397.43 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 73210-73-8 | [1][2][3] |

| Solubility | Water: ≥25.9 mg/mL (approx. 65 mM), DMSO: ~100 mM | [2][3][4] |

Mechanism of Action: β1-Adrenergic Receptor Partial Agonism

Xamoterol is a selective partial agonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[1][5] Its mechanism of action is characterized by intrinsic sympathomimetic activity (ISA), meaning it can produce a submaximal response at the β1-receptor.[5] This dual functionality allows Xamoterol to act as a cardiac stimulant under conditions of low sympathetic tone (e.g., at rest) and as a β-blocker when sympathetic activity is high.[5]

The signaling cascade initiated by Xamoterol binding to the β1-adrenergic receptor involves the activation of a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][5] As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets such as L-type calcium channels and phospholamban.[4] This phosphorylation leads to an increase in intracellular calcium levels, resulting in enhanced cardiac contractility and heart rate.[4][5]

References

- 1. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajpaonline.com [ajpaonline.com]

- 3. soeagra.com [soeagra.com]

- 4. docs.bvsalud.org [docs.bvsalud.org]

- 5. wjpsronline.com [wjpsronline.com]

An In-depth Technical Guide to Purity Standards for Xamoterol Hemifumarate in Scientific Experiments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurities associated with Xamoterol hemifumarate for use in scientific research. Given the absence of a dedicated public monograph in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP), this document synthesizes data from commercial suppliers, general regulatory guidelines, and analytical principles for related compounds to establish a framework for quality assessment.

Introduction to Xamoterol

Xamoterol is a selective β1-adrenoceptor partial agonist.[1] Its mechanism of action involves binding to β1-adrenergic receptors, predominantly found in cardiac tissue, leading to a submaximal activation compared to full agonists.[1] This interaction stimulates the Gs protein-adenylate cyclase signaling cascade, increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA).[1] PKA then phosphorylates various proteins within cardiac muscle cells, modulating myocardial contractility and heart rate.[1] In research settings, the purity of Xamoterol hemifumarate is paramount to ensure that observed biological effects are attributable to the compound itself and not to contaminants.

Purity Specifications

Table 1: Summary of Commercially Available Xamoterol Hemifumarate Purity

| Supplier | Purity Specification (by HPLC) |

| Tocris Bioscience | ≥97%[2] |

| Cayman Chemical | ≥98%[3] |

| ApexBio | ≥98% |

| TargetMol | 99.79% |

Note: The purity values provided by suppliers are for specific batches and are intended for research use only. For drug development, more stringent criteria and in-house validated methods are required.

Identification and Control of Impurities

Impurities in an active pharmaceutical ingredient (API) can arise from the synthesis process (process-related impurities) or from the degradation of the API over time (degradation products).[4] The International Council for Harmonisation (ICH) guidelines mandate that impurities present above a certain threshold (typically ≥0.1%) should be identified and characterized.[5]

Potential Process-Related Impurities

Without a disclosed synthesis route from a manufacturer, potential impurities must be inferred from common synthetic pathways for aryloxypropanolamine β-blockers. A general synthesis might involve the reaction of a protected p-hydroxyphenol derivative with epichlorohydrin, followed by reaction with a protected aminoethylmorpholine carboxamide intermediate.

Potential impurities could include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Intermediates: Chemical building blocks that did not fully react to form the final molecule.

-

By-products: Formed from side reactions, such as the formation of regioisomers or dimers.

-

Reagents and Solvents: Residual chemicals used during the synthesis and purification steps.

Degradation Products

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[6] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[7]

Common Forced Degradation Conditions:

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Exposure to dry heat (e.g., 60-80°C).

-

Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Xamoterol, containing ester-like and ether linkages, may be susceptible to hydrolysis under acidic or basic conditions. The phenol (B47542) and secondary amine groups could be prone to oxidation.[8]

Experimental Protocols

Proposed Stability-Indicating HPLC Method for Purity Determination

As no official method is published, the following protocol is a proposed starting point for the development and validation of a stability-indicating HPLC method for Xamoterol hemifumarate, based on methods for structurally related compounds like Formoterol (B127741).[9][10]

Table 2: Proposed HPLC Method Parameters

| Parameter | Suggested Conditions |

| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 20-50 mM potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate, pH adjusted to 3.0-5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A starting point could be a 65:35 (v/v) ratio of buffer to acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 225 nm or 289 nm.[3] |

| Column Temperature | 30°C |

| Injection Volume | 10-20 µL |

| Sample Preparation | Dissolve an accurately weighed amount of Xamoterol hemifumarate in the mobile phase or a suitable diluent to a concentration of approximately 0.1-1.0 mg/mL. |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced Degradation Study Protocol

-

Sample Preparation: Prepare stock solutions of Xamoterol hemifumarate (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid: Add an equal volume of 0.2 M HCl to the stock solution. Heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours).

-

Base: Add an equal volume of 0.2 M NaOH to the stock solution. Keep at room temperature or heat gently for a defined period.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution. Keep at room temperature for a defined period.

-

Thermal: Store the solid powder and a solution in a temperature-controlled oven at 80°C.

-

Photo: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Neutralization & Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent drug to ensure that significant degradation products are formed without being excessive.[11]

Visualizations

Signaling Pathway of Xamoterol

Caption: β1-Adrenergic receptor signaling cascade initiated by Xamoterol.

Analytical Workflow for Purity Assessment

Caption: Workflow for HPLC-based purity analysis of Xamoterol hemifumarate.

References

- 1. benchchem.com [benchchem.com]

- 2. Xamoterol hemifumarate | Adrenergic β1 Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajpaonline.com [ajpaonline.com]

- 11. DSpace [bradscholars.brad.ac.uk]

Methodological & Application

Application Notes and Protocols for Xamoterol Hemifumarate in In Vitro Cardiomyocyte Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xamoterol (B1682282) is a selective β1-adrenoceptor partial agonist.[1][2][3][4][5][6][7] It possesses intrinsic sympathomimetic activity (ISA), enabling it to function as a cardiac stimulant under conditions of low sympathetic tone and as a β-blocker during periods of high sympathetic activity.[1][7] This dual activity makes it a molecule of interest for investigating cardiac function and pathophysiology. These application notes provide detailed protocols for the use of xamoterol hemifumarate in in vitro studies with primary and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Mechanism of Action

Xamoterol selectively binds to β1-adrenergic receptors on the surface of cardiomyocytes. This interaction activates the associated Gs protein, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1][2][7] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates key downstream targets, including L-type calcium channels and phospholamban, leading to modulated heart rate and contractility.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for xamoterol from various in vitro and preclinical studies.

| Parameter | Value | Species/Model | Source(s) |

| Receptor Affinity | |||

| β1-adrenoceptor (pA2) | 7.4 - 7.8 | Guinea-pig, Cat | [4][8] |

| β2-adrenoceptor (pA2) | 5.2 - 6.2 | Guinea-pig | [4][8] |

| Intrinsic Activity | |||

| (vs. Isoprenaline = 1) | < 0.55 | Guinea-pig, Rat, Cat atria | [8] |

| Effective In Vitro Concentrations | |||

| Isometric Force (Inotropy) | 0.0001 - 100 µmol/L | Failing human papillary muscle | [1][9] |

| Beating Frequency | ~1 µM | Human iPSC-CMs | [10] |

| Solubility | |||

| Water | Up to 50 mM | N/A | [4][11] |

| DMSO | Up to 100 mM | N/A | [4][11] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular signaling pathway of xamoterol and a general experimental workflow for its application in in vitro cardiomyocyte studies.

Experimental Protocols

Protocol 1: Preparation of Xamoterol Hemifumarate Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

Xamoterol hemifumarate (MW: ~397.43 g/mol )[4]

-

Sterile, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated balance

Procedure:

-

Aseptically weigh the required amount of xamoterol hemifumarate powder. For a 10 mM stock solution, this is approximately 3.97 mg per 1 mL of DMSO.[11]

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[11]

-

Visually inspect the solution to ensure no particulate matter remains.

-

Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[11]

Note: For experiments requiring aqueous solutions, xamoterol hemifumarate is soluble in water up to 50 mM.[4][11] Consider using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) for buffers where solubility is limited.[11]

Protocol 2: General Culture of hiPSC-Cardiomyocytes for Assay

This protocol provides a general guideline for thawing and culturing commercially available hiPSC-CMs for subsequent drug screening assays. Always refer to the manufacturer's specific instructions.

Materials:

-

Cryopreserved hiPSC-cardiomyocytes

-

Manufacturer-recommended plating and maintenance media

-

Culture vessels (e.g., 96-well plates), coated with an appropriate extracellular matrix (e.g., Matrigel or Fibronectin)

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Pre-coat culture vessels according to the matrix manufacturer's protocol.

-

Rapidly thaw the vial of cryopreserved hiPSC-CMs in a 37°C water bath.

-

Transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.

-

Centrifuge the cells as per the manufacturer's recommendation and resuspend the pellet in fresh plating medium.

-

Plate the cells onto the pre-coated culture vessels at the recommended density.

-

Culture the cells in a humidified incubator, performing media changes with maintenance medium every 2-3 days.

-

Allow the cells to form a confluent, spontaneously beating monolayer and mature for at least 7-14 days before initiating drug studies to ensure stable and reproducible results.[12]

Protocol 3: Calcium Transient Assay

This protocol outlines the measurement of intracellular calcium fluxes using a fluorescent indicator like Fluo-4 AM.[13][14]

Materials:

-

Cultured cardiomyocytes in black-walled, clear-bottom microplates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (for aiding dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Xamoterol working solutions

-

Fluorescence plate reader or high-speed imaging system equipped for live-cell imaging at 37°C

Procedure:

-

Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS to the desired final concentration (e.g., 1-5 µM Fluo-4 AM).

-

Aspirate the culture medium from the cells and wash gently with pre-warmed HBSS.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.[12]

-

After incubation, wash the cells twice with pre-warmed HBSS to remove excess dye. Add fresh, pre-warmed HBSS or culture medium to each well.

-

Acquire a baseline recording of calcium transients for 1-2 minutes using the imaging system or plate reader.

-

Add the xamoterol working solutions and appropriate vehicle controls to the wells.

-

Immediately begin recording the post-treatment calcium transients for a defined period (e.g., 15-30 minutes).

-

Analyze the data to determine parameters such as peak frequency, amplitude, and decay kinetics.[15]